molecular formula C19H12N2O5 B14335135 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran CAS No. 106202-46-4

2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran

Cat. No.: B14335135
CAS No.: 106202-46-4
M. Wt: 348.3 g/mol
InChI Key: WKRJNAAJLPXKAX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran typically involves the reaction of naphthalene derivatives with benzopyran precursors. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, followed by further nitration to obtain 1,3-dinitronaphthalene. This intermediate is then reacted with a benzopyran derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the cleavage of the C(sp³)-O bond in the pyran ring, forming transoid-cis (TC) and transoid-trans (TT) forms. The TC form reverts to the original structure in the dark, while the TT form reverts more slowly .

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Other naphthopyrans with different substituents on the naphthalene or benzopyran rings.

    Spiropyrans: Compounds with similar photochromic properties but different structural frameworks.

    Chromenes: A broader class of compounds that includes naphthopyrans and spiropyrans.

Uniqueness

2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of nitro groups enhances its photoresponsiveness and stability, making it particularly useful in applications requiring precise control of light-induced changes .

Properties

CAS No.

106202-46-4

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

2-naphthalen-1-yl-3,6-dinitro-2H-chromene

InChI

InChI=1S/C19H12N2O5/c22-20(23)14-8-9-18-13(10-14)11-17(21(24)25)19(26-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H

InChI Key

WKRJNAAJLPXKAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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